Arazine

Vascular biology G-protein signaling Isoprenoid pharmacology

Arazine (N-Acetyl-S-farnesyl-L-cysteine; AFC) is a cell-permeable, synthetic farnesylcysteine analog that functions as a competitive substrate and inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). It serves as the minimal substrate for ICMT and modulates heterotrimeric G-protein and GPCR signaling pathways by competing with endogenous prenylated proteins.

Molecular Formula C20H33NO3S
Molecular Weight 367.5 g/mol
CAS No. 135304-07-3
Cat. No. B556453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArazine
CAS135304-07-3
SynonymsN-acetyl-S-farnesylcysteine
N-acetyl-S-trans, trans-farnesyl-L-cysteine
N-acetylfarnesylcysteine
N-AFC
Molecular FormulaC20H33NO3S
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C
InChIInChI=1S/C20H33NO3S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-25-14-19(20(23)24)21-18(5)22/h8,10,12,19H,6-7,9,11,13-14H2,1-5H3,(H,21,22)(H,23,24)/b16-10+,17-12+/t19-/m0/s1
InChIKeyXTURYZYJYQRJDO-BNAHBJSTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arazine (CAS 135304-07-3) for G-Protein/GPCR Signaling Research: Technical Baseline


Arazine (N-Acetyl-S-farnesyl-L-cysteine; AFC) is a cell-permeable, synthetic farnesylcysteine analog that functions as a competitive substrate and inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) [1]. It serves as the minimal substrate for ICMT and modulates heterotrimeric G-protein and GPCR signaling pathways by competing with endogenous prenylated proteins [2].

Why Arazine (AFC) Cannot Be Replaced by Generic Prenylcysteine Analogs


The biological activity of prenylcysteine analogs is exquisitely sensitive to isoprenoid chain length and carboxyl modifications. While both farnesyl (C15) and geranylgeranyl (C20) analogs target ICMT, their functional selectivity, inhibitory potency, and vasoactive properties differ significantly [1]. The geranyl (C10) analog is entirely inactive, and even subtle modifications like esterification abolish G-protein inhibitory activity [2]. Procurement of generic alternatives without validation risks experimental failure due to unanticipated differences in target engagement, downstream signaling modulation, or off-target effects.

Arazine (AFC) Quantitative Differentiation Evidence Guide


Arazine (AFC) Exhibits C15-Specific Vasorelaxant Activity Absent in C10 and Distinct from C20 Analogs

In rat aortic ring assays, Arazine (AFC, C15 farnesyl) inhibited norepinephrine (NE)-induced vasoconstriction at micromolar concentrations. The C10 geranyl analog (N-acetyl-S-geranyl-L-cysteine) was completely inactive, while the C20 geranylgeranyl analog (AGGC) exhibited similar vasoactive properties [1].

Vascular biology G-protein signaling Isoprenoid pharmacology

Arazine (AFC) Is a Less Potent ICMT Inhibitor of Ras Methylation than AGGC

Despite Ras being farnesylated, AGGC (geranylgeranyl analog) more potently inhibits Ras carboxyl methylation than AFC [1].

Ras signaling Protein methylation Anticancer target

Arazine (AFC) Exhibits 100-Fold Lower Potency than AGGC in Inhibiting β2 Integrin-Induced Actin Polymerization

In neutrophils, AFC inhibits β2 integrin-induced actin polymerization with an IC50 of 5.5 μM, whereas the geranylgeranyl analog AGGC is ~120-fold more potent (IC50 ≈ 45 nM). The geranyl analog AGC is inactive [1].

Neutrophil signaling Cytoskeleton Integrin biology

Arazine (AFC) Inhibits GPCR-Mediated G-Protein Activation, Whereas the C10 Analog and Methyl Ester Are Inactive

AFC inhibits both basal and fMet-Leu-Phe receptor-stimulated GTPγS binding and GTP hydrolysis in HL-60 granulocyte membranes. The geranyl analog (AGC) and the methyl ester of AFC (AFCMe) are completely inactive, indicating that the farnesyl chain and free carboxyl group are essential for this activity [1].

GPCR G-protein activation Signal transduction

Validated Application Scenarios for Arazine (AFC) in Research


Investigating ICMT Substrate Specificity and Inhibitor Development

Arazine (AFC) is the minimal substrate for human ICMT and serves as a reference compound for characterizing novel ICMT inhibitors. Its Km value of 20 µM provides a quantitative benchmark for comparing substrate analogs or screening inhibitory compounds .

Modulating G-Protein/GPCR Signaling in In Vitro Models

AFC inhibits GPCR-mediated G-protein activation in HL-60 granulocyte membranes without requiring S-adenosyl-L-methionine . It is suitable for studies where direct G-protein modulation is desired, particularly when the farnesyl-specific activity is required over geranyl or geranylgeranyl analogs.

Topical Anti-Inflammatory Studies in Dermatological Models

AFC (2,000 μg/20 μL) produces dose-dependent inhibition of TPA-induced ear edema in mice, achieving maximal reduction of 73% with an ED50 of 55 ± 12 μg/20 μL . Its restriction of effects to the application site, unlike systemic agents like dexamethasone, makes it a valuable tool for studying localized inflammatory signaling .

Vascular Tone and Calcium Signaling Research

AFC inhibits NE-induced vasoconstriction in rat aortic rings and human resistance arteries at micromolar concentrations . It also blocks capacitative Ca2+ influx in HEK293 cells and store-regulated Ca2+ entry in human platelets [1]. These properties support its use in investigating isoprenoid-regulated vascular and calcium signaling pathways.

Technical Documentation Hub

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